2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide
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Overview
Description
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures involving pyrazole, oxadiazole, and acetamide groups are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis of novel compounds through specific reactions, such as the S-Alkylation or oxidative cyclization, provides a methodological basis for producing substances with desired chemical functionalities (Nayak et al., 2013; Prathap et al., 2014). These studies focus on developing new synthetic routes and understanding the structural aspects of the synthesized compounds through various analytical techniques.
Antimicrobial and Anticancer Properties
Several studies have been conducted to evaluate the antimicrobial and anticancer properties of pyrazole and oxadiazole derivatives. These compounds are tested against a variety of bacterial and fungal strains, as well as cancer cell lines, to assess their therapeutic potential. Some derivatives have shown promising activity, indicating their relevance in the development of new antimicrobial and anticancer agents (Gouda et al., 2010; Hafez et al., 2016).
Antioxidant and Antitumor Evaluation
Compounds featuring pyrazole and oxadiazole frameworks are also evaluated for their antioxidant and antitumor activities. By synthesizing new derivatives and testing their biological activities, researchers aim to identify potential leads for the development of therapeutic agents with improved efficacy and safety profiles (Al-Tamimi et al., 2018). These studies contribute to the broader understanding of how structural modifications can influence the biological activities of heterocyclic compounds.
Mechanism of Action
Safety and Hazards
Future Directions
The study of this compound could lead to new insights in various fields, depending on its properties. For example, if this compound has interesting biological activity, it could be studied as a potential drug. Alternatively, if this compound has unique chemical reactivity, it could be studied for its potential use in chemical synthesis .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-5-10-28-24-20(25-30-23(32-35-25)17-6-8-18(26)9-7-17)22(27)33(31-24)13-19(34)29-21-15(3)11-14(2)12-16(21)4/h5-9,11-12H,1,10,13,27H2,2-4H3,(H,28,31)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMWGPITWLEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.